

# Technical Guide: 4-Isopropylpiperazine-1-carbonyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-Isopropylpiperazine-1-carbonyl Chloride
CAS No.:	745731-27-5
Cat. No.:	B1629798

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CAS Number: 745731-27-5 Formula:  $C_8H_{15}ClN_2O$  Molecular Weight: 190.67 g/mol [1][2]

## Executive Summary

**4-Isopropylpiperazine-1-carbonyl chloride** is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the 4-isopropylpiperazine-1-carbonyl moiety. Unlike primary amines which form isocyanates upon phosgenation, secondary amines like 1-isopropylpiperazine form stable carbamoyl chlorides. This reagent serves as a critical "activated" intermediate for synthesizing urea and carbamate derivatives, motifs highly prevalent in GPCR ligands (dopamine D2/D3, serotonin 5-HT) and kinase inhibitors.

This guide details the physiochemical profile, synthesis via triphosgene, and application of this reagent in high-throughput lead optimization.

## Part 1: Chemical Identity & Physiochemical Properties[3]

## Core Identifiers

Property	Specification
CAS Number	745731-27-5
IUPAC Name	4-Propan-2-ylpiperazine-1-carbonyl chloride
Synonyms	1-Chlorocarbonyl-4-isopropylpiperazine; 4-Isopropyl-1-piperazinecarbonyl chloride
SMILES	<chem>CC(C)N1CCN(CC1)C(=O)Cl</chem>
Appearance	Off-white to pale yellow solid (or semi-solid oil depending on purity)
Solubility	Soluble in DCM, THF, Chloroform; Reacts violently with water/alcohols

## Stability & Reactivity Profile

- **Moisture Sensitivity:** High. Hydrolyzes rapidly to release HCl and the parent amine (1-isopropylpiperazine) upon contact with atmospheric moisture.
- **Thermal Stability:** Moderately stable at room temperature under inert atmosphere (Argon/Nitrogen). Decomposes at elevated temperatures (>100°C) releasing toxic fumes.
- **Storage:** Must be stored at 2–8°C under inert gas in tightly sealed, corrosion-resistant containers.

## Part 2: Synthetic Utility & Mechanism[4][5][6]

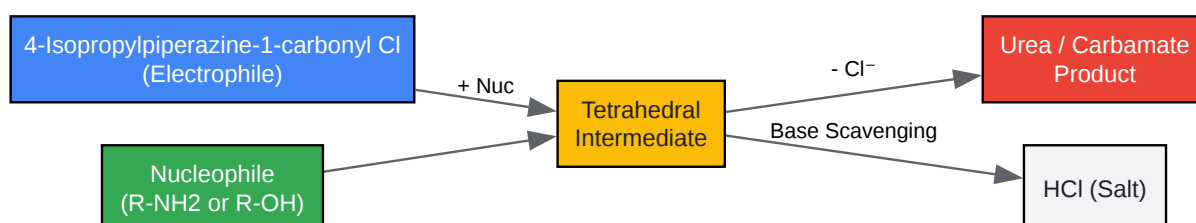
### The "Secondary Amine" Advantage

A common misconception in urea synthesis is the reliance on isocyanates. However, 1-isopropylpiperazine is a secondary amine and cannot form an isocyanate. Therefore, the carbamoyl chloride form is the obligate electrophile for coupling this moiety to other nucleophiles.

### Reaction Mechanism (Nucleophilic Acyl Substitution)

The chloride acts as a leaving group, activating the carbonyl carbon for nucleophilic attack.

- Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine and the resonance of the amide bond.
- Attack: A nucleophile (Primary/Secondary Amine or Alcohol) attacks the carbonyl.
- Elimination: The tetrahedral intermediate collapses, expelling Chloride ( $\text{Cl}^-$ ).
- Scavenging: An external base (TEA, DIPEA) is required to neutralize the generated HCl.



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Figure 1: Mechanistic pathway for the coupling of **4-Isopropylpiperazine-1-carbonyl chloride** with nucleophiles.

## Part 3: Preparation Protocol (Triphosgene Route)[7]

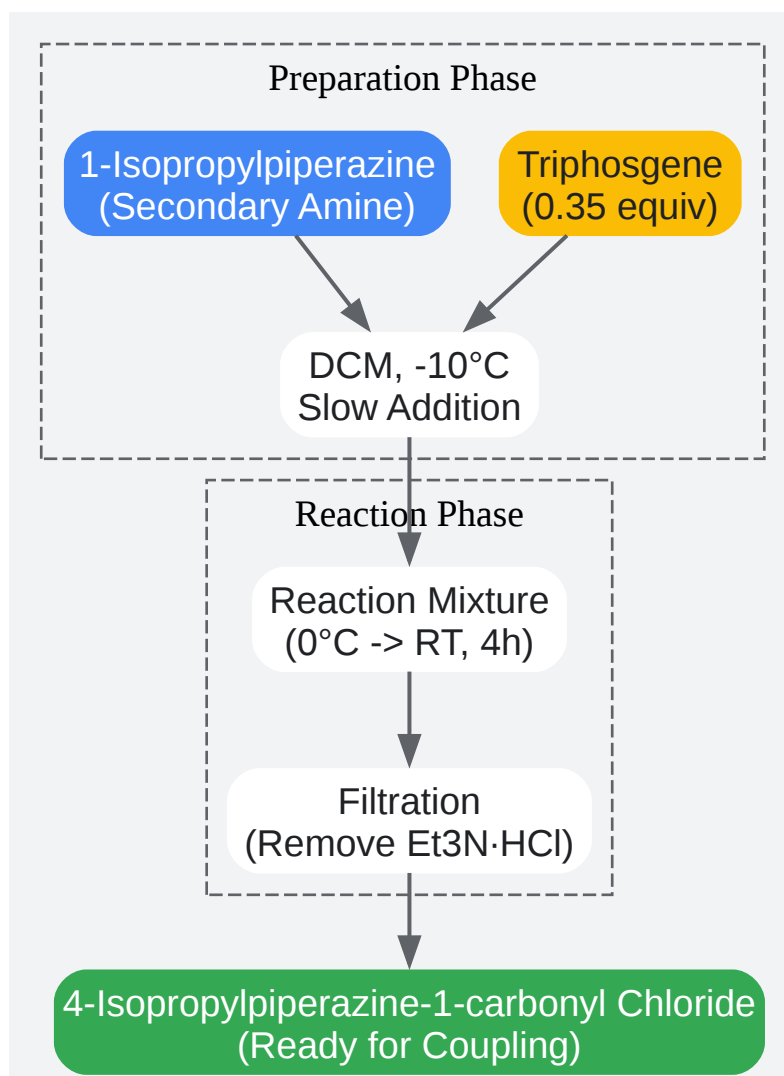
Safety Warning: This protocol involves the generation of phosgene equivalents. It must be performed in a well-ventilated fume hood with a phosgene indicator badge present.

### Reagents

- Substrate: 1-Isopropylpiperazine (1.0 equiv)
- Reagent: Triphosgene (0.35 equiv) — Safer solid alternative to phosgene gas.
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

### Step-by-Step Methodology

- Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel, nitrogen inlet, and a low-temperature thermometer.
- Solvation: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM. Cool the solution to  $-10^{\circ}\text{C}$  using an ice/salt bath.
- Addition: Dissolve 1-Isopropylpiperazine (1.0 equiv) and TEA (1.1 equiv) in DCM. Add this solution dropwise to the Triphosgene solution over 30–60 minutes.
  - Critical Control: Maintain temperature below  $0^{\circ}\text{C}$ . Rapid addition causes exotherms that degrade the reagent.
- Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 2–4 hours.
- Workup (Purification):
  - Option A (Isolation): Filter off the amine-HCl salt precipitate under inert atmosphere. Concentrate the filtrate in vacuo to obtain the crude carbamoyl chloride.
  - Option B (One-Pot): Use the solution directly for the next coupling step (recommended to avoid handling the moisture-sensitive chloride).



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Figure 2: Synthesis workflow using the Triphosgene method to generate the target carbamoyl chloride.

## Part 4: Application in Drug Design

### Pharmacophore Relevance

The 4-isopropylpiperazine moiety acts as a bulky, basic, lipophilic group. When linked via a urea (carbonyl) bridge, it often serves to:

- Engage Aspartic Acid residues: The basic nitrogen (pK<sub>a</sub> ~8.5) can protonate at physiological pH, forming salt bridges with Asp/Glu residues in GPCR binding pockets (e.g., D2 receptor).

- **Improve Metabolic Stability:** The isopropyl group protects the piperazine nitrogen from rapid oxidative dealkylation compared to a methyl group.

## Standard Coupling Protocol (Urea Synthesis)

To synthesize a library of urea derivatives:

- Dissolve the target primary/secondary amine (scaffold) in DCM.
- Add **4-Isopropylpiperazine-1-carbonyl chloride** (1.1 equiv).[2]
- Add DIPEA (1.5 equiv).
- Stir at RT for 12 hours.
- Quench with water; extract with DCM.
- Purify via Prep-HPLC (Basic mode recommended to prevent protonation of the piperazine during purification).

## Part 5: Safety & Handling References

### Hazard Identification

- GHS Classification: Skin Corr.[3] 1B (Causes severe skin burns and eye damage).
- Reaction Hazards: Reacts violently with water to produce HCl gas.
- Lachrymator: Irritating to eyes and respiratory system.

### Emergency Protocols

- Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.
- Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
- Spill: Do not use water. Absorb with dry earth, sand, or non-combustible material. Neutralize with weak basic solution (sodium bicarbonate) only in a controlled waste container.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22762067, **4-Isopropylpiperazine-1-carbonyl Chloride**. Retrieved from [[Link](#)]
- Cotarca, L., & Eckert, H. (2017). Phosgenation: A Handbook. Wiley-VCH.
- Organic Syntheses. Preparation of Carbamoyl Chlorides using Triphosgene. Org. [4][5] Synth. 1996, 73, 116. (Foundational protocol for triphosgene usage).

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## Sources

- [1. 747355-56-2|4-Propylpiperazine-1-carbonyl chloride|BLD Pharm \[bldpharm.com\]](#)
- [2. 4-Isopropylpiperazine-1-carbonyl Chloride | C8H15ClN2O | CID 22762067 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. fishersci.com \[fishersci.com\]](#)
- [4. Introduction of Triphosgene\\_Chemicalbook \[chemicalbook.com\]](#)
- [5. A decade review of triphosgene and its applications in organic reactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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